

In-Depth Technical Guide: 4-(Morpholine-4-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-(Morpholine-4-carbonyl)phenylboronic acid
Cat. No.:	B047465

[Get Quote](#)

CAS Number: 389621-84-5

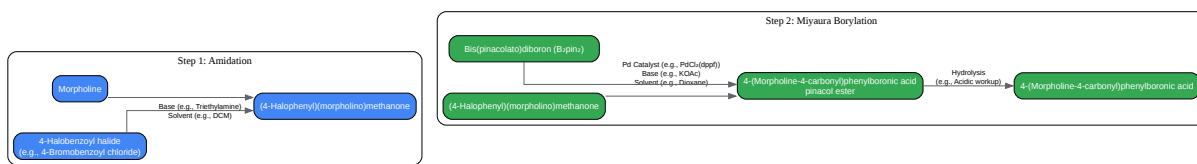
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Morpholine-4-carbonyl)phenylboronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique structure, combining a phenylboronic acid motif with a morpholine amide, makes it a valuable building block for the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, synthesis, key applications with a focus on Suzuki-Miyaura cross-coupling reactions, and its relevance in modern drug discovery, particularly in the context of signaling pathway inhibition.

Physicochemical Properties

4-(Morpholine-4-carbonyl)phenylboronic acid is a solid compound at room temperature. A summary of its key physicochemical properties is presented in Table 1.


Table 1: Physicochemical Data of **4-(Morpholine-4-carbonyl)phenylboronic acid**

Property	Value	Reference(s)
CAS Number	389621-84-5	[1]
Molecular Formula	C ₁₁ H ₁₄ BNO ₄	[1]
Molecular Weight	235.04 g/mol	[1]
Appearance	Solid	
Melting Point	126-132 °C	[2]
Boiling Point	~481.6 °C at 760 mmHg (Predicted)	[2]
Density	~1.3 g/cm ³ (Predicted)	[2]
SMILES String	O=C(C1=CC=C(B(O)O)C=C1) N1CCOCC1	
InChI Key	KMNLIQJXZPBCDU- UHFFFAOYSA-N	

Synthesis and Preparation

The synthesis of **4-(morpholine-4-carbonyl)phenylboronic acid** typically involves a two-step process starting from a readily available 4-halobenzoyl halide. The general synthetic workflow is outlined below.

Logical Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: General synthetic route for **4-(Morpholine-4-carbonyl)phenylboronic acid**.

Experimental Protocol: Synthesis of (4-bromophenyl)(morpholino)methanone

This protocol describes the first step in the synthesis, the amidation of a halo-benzoyl halide with morpholine.

- Materials: 4-Bromobenzoyl chloride, Morpholine, Triethylamine (Et_3N), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO_3), Brine, Anhydrous magnesium sulfate (MgSO_4).
- Procedure: a. To a solution of 4-bromobenzoyl chloride (1.0 eq) in DCM at 0 °C, add triethylamine (1.2 eq) followed by the dropwise addition of morpholine (1.1 eq). b. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, quench the reaction with water and separate the organic layer. e. Wash the organic layer sequentially with saturated aqueous NaHCO_3 and brine. f. Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product. g. Purify the crude product by recrystallization or column chromatography to obtain pure (4-bromophenyl)(morpholino)methanone.

Experimental Protocol: Miyaura Borylation

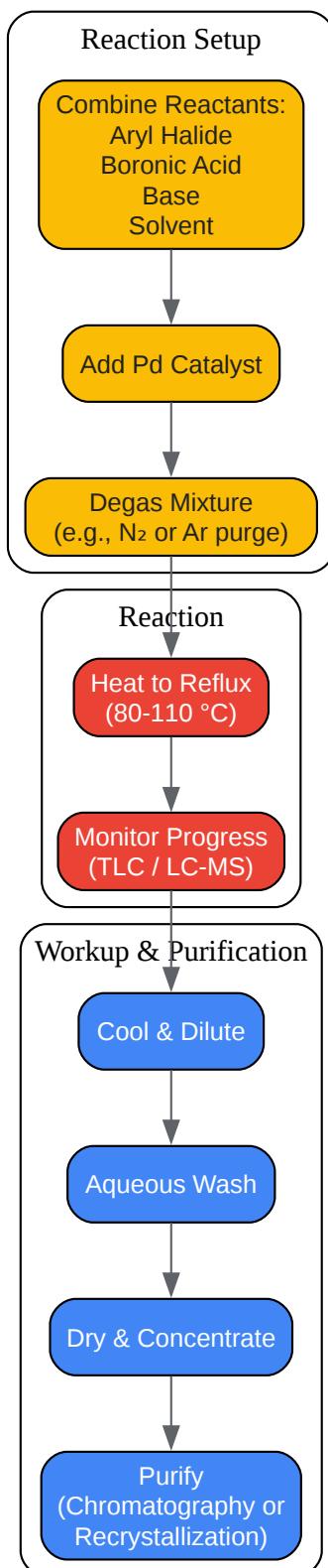
This protocol outlines the conversion of the aryl halide to the corresponding boronic acid pinacol ester.[\[3\]](#)

- Materials: (4-bromophenyl)(morpholino)methanone (1.0 eq), Bis(pinacolato)diboron (B_2pin_2) (1.1 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($PdCl_2(dppf)$) (0.03 eq), Potassium acetate (KOAc) (3.0 eq), Anhydrous 1,4-Dioxane.
- Procedure: a. To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add (4-bromophenyl)(morpholino)methanone, B_2pin_2 , $PdCl_2(dppf)$, and KOAc. b. Add anhydrous 1,4-dioxane to the flask. c. Degas the mixture by bubbling argon through the solution for 10-15 minutes. d. Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. e. Monitor the reaction by TLC or GC-MS. f. After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. g. Concentrate the filtrate under reduced pressure. The resulting crude **4-(Morpholine-4-carbonyl)phenylboronic acid** pinacol ester can often be used in the next step without further purification, or it can be purified by column chromatography. h. Hydrolysis of the pinacol ester to the boronic acid can be achieved during the aqueous workup of subsequent reactions or by specific acidic hydrolysis procedures.

Applications in Organic Synthesis

The primary application of **4-(Morpholine-4-carbonyl)phenylboronic acid** is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.

Suzuki-Miyaura Cross-Coupling Reaction


The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate. **4-(Morpholine-4-carbonyl)phenylboronic acid** serves as the organoboron component, enabling the introduction of the (morpholine-4-carbonyl)phenyl moiety onto a variety of molecular scaffolds.[\[4\]](#)

General Experimental Protocol: Suzuki-Miyaura Coupling

This is a representative protocol for the coupling of an aryl bromide with **4-(Morpholine-4-carbonyl)phenylboronic acid**.^{[1][5]}

- Materials: Aryl halide (e.g., aryl bromide, 1.0 eq), **4-(Morpholine-4-carbonyl)phenylboronic acid** (1.2 eq), Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 eq or $\text{PdCl}_2(\text{dppf})$, 0.05 eq), Base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0 eq), Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water).
- Procedure: a. In a reaction vessel, combine the aryl halide, **4-(Morpholine-4-carbonyl)phenylboronic acid**, palladium catalyst, and base. b. Add the solvent system. c. Degas the reaction mixture thoroughly with an inert gas (e.g., Argon or Nitrogen). d. Heat the mixture to reflux (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS. e. Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). f. Wash the organic phase with water and brine. g. Dry the organic layer over a drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate in vacuo. h. Purify the crude product by column chromatography on silica gel or by recrystallization.

Workflow for a Typical Suzuki-Miyaura Reaction

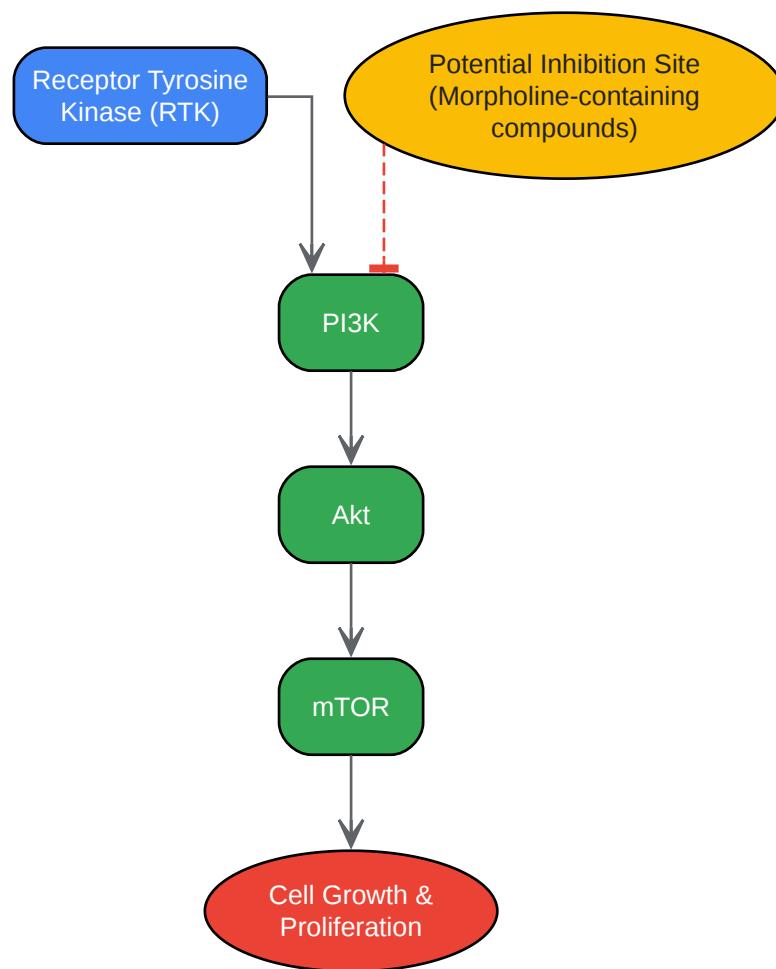
[Click to download full resolution via product page](#)

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Relevance in Drug Discovery and Medicinal Chemistry

The structural components of **4-(Morpholine-4-carbonyl)phenylboronic acid**—the morpholine ring and the phenylboronic acid—are both considered "privileged scaffolds" in medicinal chemistry.

- The Morpholine Moiety: The morpholine ring is frequently incorporated into drug candidates to improve their physicochemical properties, such as aqueous solubility and metabolic stability. Its presence can also facilitate favorable interactions with biological targets.^{[6][7]}
- The Phenylboronic Acid Moiety: Phenylboronic acids are known to interact with various biological targets and are key components in several approved drugs and clinical candidates. They are particularly recognized for their ability to act as inhibitors of serine proteases and to interact with diol-containing structures on cell surfaces, such as sialic acids, which are often overexpressed in cancer cells.


Potential Role in Signaling Pathway Inhibition

While specific studies on **4-(Morpholine-4-carbonyl)phenylboronic acid** are limited, compounds containing morpholine and phenylboronic acid motifs have been implicated as inhibitors of key cellular signaling pathways that are often dysregulated in cancer.

- PI3K/Akt/mTOR Pathway: The morpholine ring is a common feature in many inhibitors of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.^[6]
- MAPK Signaling Pathway: The MAPK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Boron-containing compounds have been shown to modulate this pathway.

The combination of these two pharmacologically important moieties in a single, versatile building block makes **4-(Morpholine-4-carbonyl)phenylboronic acid** a highly valuable tool for the synthesis of compound libraries aimed at discovering novel inhibitors of these and other critical signaling pathways.

Illustrative Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Simplified PI3K/Akt/mTOR pathway, a target for morpholine-based inhibitors.

Safety and Handling

4-(Morpholine-4-carbonyl)phenylboronic acid is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.

- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
- Storage: Store in a cool, dry place, away from incompatible materials.

Conclusion

4-(Morpholine-4-carbonyl)phenylboronic acid is a key synthetic building block with significant potential in the development of new chemical entities for therapeutic and material science applications. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable method for incorporating the pharmacologically relevant (morpholine-4-carbonyl)phenyl group into diverse molecular architectures. This guide has provided essential technical information, including physicochemical data and detailed experimental protocols, to support its effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. organic-synthesis.com [organic-synthesis.com]
- 2. achmem.com [achmem.com]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. researchgate.net [researchgate.net]
- 7. e3s-conferences.org [e3s-conferences.org]
- To cite this document: BenchChem. [In-Depth Technical Guide: 4-(Morpholine-4-carbonyl)phenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b047465#4-morpholine-4-carbonyl-phenylboronic-acid-cas-number-389621-84-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com